![molecular formula C12H11F3N2S B12847558 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12847558.png)
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol is a chemical compound with the molecular formula C12H11F3N2S and a molecular weight of 272.29 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a quinoline ring, which is further connected to an ethanethiol group through an amino linkage. The unique structure of this compound makes it a subject of interest in various scientific research fields, particularly in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives
Amino Substitution: The amino group is introduced at the 4-position of the quinoline ring through nucleophilic substitution reactions.
Thiol Addition: The ethanethiol group is added to the amino-substituted quinoline ring through thiol-ene reactions, typically under mild conditions to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an anti-cancer agent.
Biological Research: It is used as a probe to study the activity of protein kinases, particularly SGK1, which is implicated in various diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol involves its interaction with molecular targets such as protein kinases. The compound inhibits the activity of specific kinases by binding to their active sites, thereby blocking their function. This inhibition leads to the disruption of cellular signaling pathways, resulting in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: Another compound with a similar quinoline scaffold and trifluoromethyl group, known for its anti-cancer properties.
2-(Trifluoromethyl)quinolin-4-amine: A derivative with potent antitumor activity and microtubule polymerization inhibitory activity.
Uniqueness
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol stands out due to its unique combination of a trifluoromethyl group, quinoline ring, and ethanethiol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C12H11F3N2S |
|---|---|
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
2-[[2-(trifluoromethyl)quinolin-4-yl]amino]ethanethiol |
InChI |
InChI=1S/C12H11F3N2S/c13-12(14,15)11-7-10(16-5-6-18)8-3-1-2-4-9(8)17-11/h1-4,7,18H,5-6H2,(H,16,17) |
Clé InChI |
POAJVTSNBNZECZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



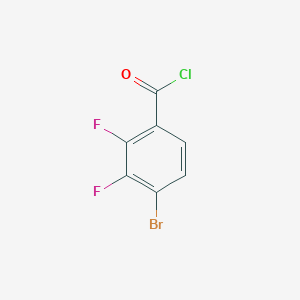
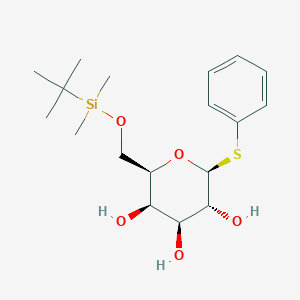

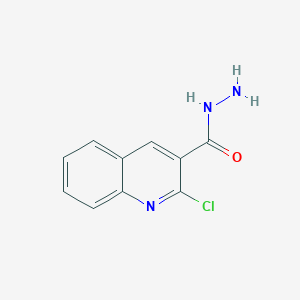


![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)
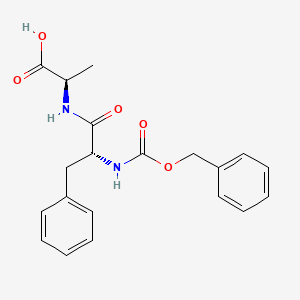
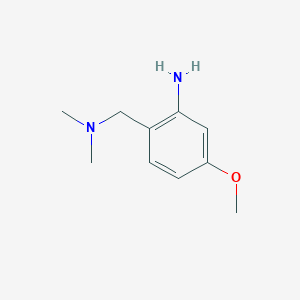
![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
![1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847569.png)
